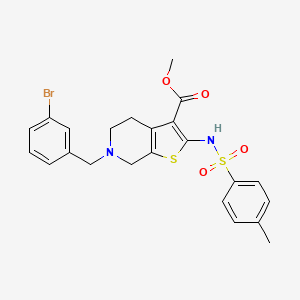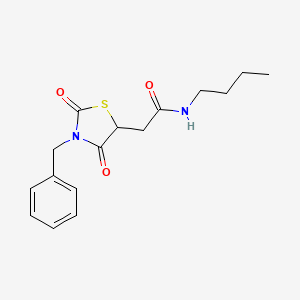
Urease-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urease-IN-4 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in the nitrogen cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and various chemical precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Urease-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Urease-IN-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the catalytic mechanisms of urease and other metalloenzymes. It helps researchers understand the structure-function relationships of these enzymes and develop new inhibitors with improved efficacy.
Biology: In biological research, this compound is used to investigate the role of urease in various physiological processes and its impact on microbial growth and metabolism. It is also used to study the interactions between urease and other biomolecules.
Medicine: this compound has potential therapeutic applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers and gastric cancer. It is also being explored as a treatment for conditions related to hyperammonemia.
Industry: In agriculture, this compound is used to inhibit urease activity in soil, reducing the loss of nitrogen from fertilizers and improving crop yield. It is also used in wastewater treatment to control ammonia emissions and prevent environmental pollution.
Wirkmechanismus
Urease-IN-4 exerts its effects by binding to the active site of the urease enzyme, where it interacts with the nickel ions and other key residues involved in the catalytic process. This binding inhibits the enzyme’s ability to hydrolyze urea, thereby reducing the production of ammonia and carbon dioxide. The molecular targets of this compound include the nickel ions and specific amino acid residues within the urease active site. The pathways involved in its mechanism of action are related to the inhibition of urease activity and the subsequent reduction in ammonia production.
Vergleich Mit ähnlichen Verbindungen
Urease-IN-4 is compared with other urease inhibitors, such as acetohydroxamic acid, thiourea, and various heterocyclic compounds. These inhibitors differ in their chemical structures, binding affinities, and inhibitory mechanisms. This compound is unique due to its high potency and specificity for the urease enzyme, making it a valuable tool for research and potential therapeutic applications.
List of Similar Compounds
- Acetohydroxamic acid
- Thiourea
- Triazolothiadiazoles
- Triazolothiadiazines
- Piperonal-based imines
These compounds share similar inhibitory properties but differ in their chemical structures and specific interactions with the urease enzyme.
Eigenschaften
Molekularformel |
C16H20N2O3S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-butylacetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
HDZRUMSRTVZMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
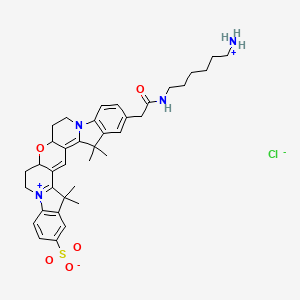
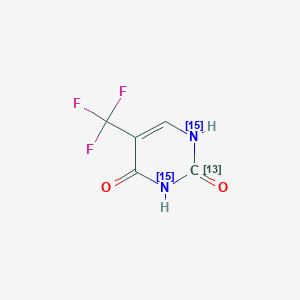


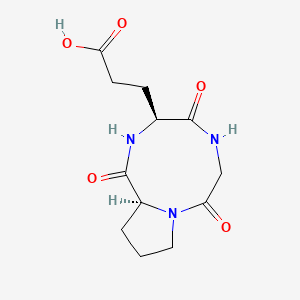
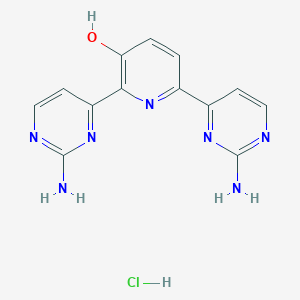
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
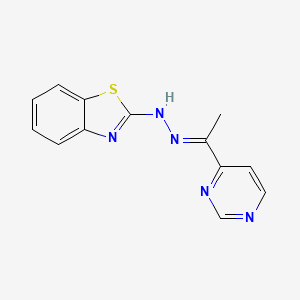
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
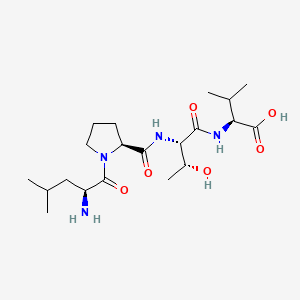
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
